4-(Hydroxydiphenylmethyl)benzaldehyde
Overview
Description
4-(Hydroxydiphenylmethyl)benzaldehyde is an organic compound with the molecular formula C20H16O2 and a molecular weight of 288.34 g/mol It is a derivative of benzaldehyde, characterized by the presence of a hydroxydiphenylmethyl group attached to the benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxydiphenylmethyl)benzaldehyde typically involves the reaction of benzaldehyde with diphenylmethanol under specific conditions. One common method is the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde and makes it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . This method allows for the efficient synthesis of substituted benzaldehydes.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of catalytic methods and environmentally friendly reagents is often preferred to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxydiphenylmethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-(Hydroxydiphenylmethyl)benzoic acid, while reduction can produce 4-(Hydroxydiphenylmethyl)benzyl alcohol .
Scientific Research Applications
4-(Hydroxydiphenylmethyl)benzaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Hydroxydiphenylmethyl)benzaldehyde involves its interaction with various molecular targets and pathways. For example, in biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The specific pathways involved depend on the context of its application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Hydroxydiphenylmethyl)benzaldehyde include:
4-Hydroxybenzaldehyde: A simpler analogue with a hydroxyl group directly attached to the benzaldehyde core.
Benzaldehyde: The parent compound without the hydroxydiphenylmethyl group.
Diphenylmethanol: A related compound with a hydroxyl group attached to a diphenylmethyl group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and diphenylmethyl groups, which confer distinct chemical properties and reactivity compared to its simpler analogues. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-[hydroxy(diphenyl)methyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-15-16-11-13-19(14-12-16)20(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVFLFVQDXKQHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445501 | |
Record name | 4-(hydroxydiphenylmethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220176-13-6 | |
Record name | 4-(hydroxydiphenylmethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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